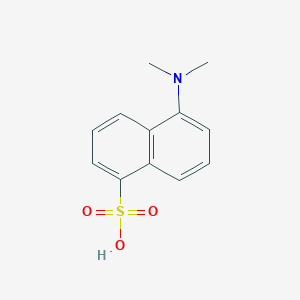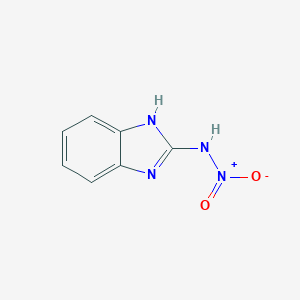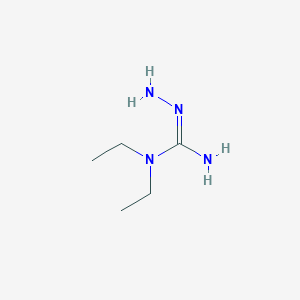
2-Amino-1,1-diethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,1-diethylguanidine, also known as ADEG, is a guanidine derivative that has been extensively studied for its potential applications in scientific research. ADEG has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 2-Amino-1,1-diethylguanidine is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. 2-Amino-1,1-diethylguanidine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. 2-Amino-1,1-diethylguanidine has also been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and transient receptor potential channels.
Biochemische Und Physiologische Effekte
2-Amino-1,1-diethylguanidine has been shown to have a range of biochemical and physiological effects, including the modulation of cellular energy metabolism, the regulation of ion channel activity, and the inhibition of cancer cell proliferation. 2-Amino-1,1-diethylguanidine has also been shown to have vasodilatory effects and may be useful in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-1,1-diethylguanidine in lab experiments is its versatility. 2-Amino-1,1-diethylguanidine has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, one limitation of using 2-Amino-1,1-diethylguanidine is its potential toxicity. 2-Amino-1,1-diethylguanidine has been shown to be toxic at high concentrations, and caution should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving 2-Amino-1,1-diethylguanidine. One area of research is the development of 2-Amino-1,1-diethylguanidine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-Amino-1,1-diethylguanidine in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-1,1-diethylguanidine and its effects on cellular signaling pathways.
Synthesemethoden
2-Amino-1,1-diethylguanidine can be synthesized through a multistep process involving the reaction of diethylamine with cyanamide, followed by the reaction of the resulting intermediate with ammonium chloride. The final product is obtained through the reaction of this intermediate with sodium nitrite and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-1,1-diethylguanidine has been used in scientific research for its potential applications in a range of fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, 2-Amino-1,1-diethylguanidine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 2-Amino-1,1-diethylguanidine has been shown to inhibit the proliferation of cancer cells and may be a potential chemotherapeutic agent. In cardiovascular research, 2-Amino-1,1-diethylguanidine has been shown to have vasodilatory effects and may be useful in the treatment of cardiovascular diseases.
Eigenschaften
CAS-Nummer |
125730-13-4 |
|---|---|
Produktname |
2-Amino-1,1-diethylguanidine |
Molekularformel |
C5H14N4 |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
2-amino-1,1-diethylguanidine |
InChI |
InChI=1S/C5H14N4/c1-3-9(4-2)5(6)8-7/h3-4,7H2,1-2H3,(H2,6,8) |
InChI-Schlüssel |
AARBMNQXUYLDRC-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)/C(=N\N)/N |
SMILES |
CCN(CC)C(=NN)N |
Kanonische SMILES |
CCN(CC)C(=NN)N |
Synonyme |
Hydrazinecarboximidamide, N,N-diethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



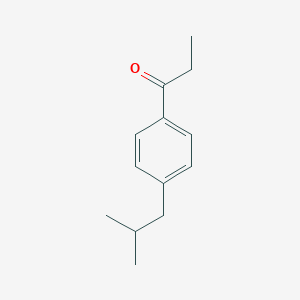
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)
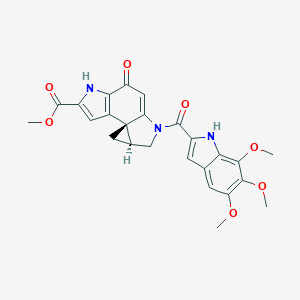
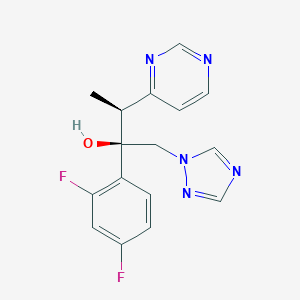
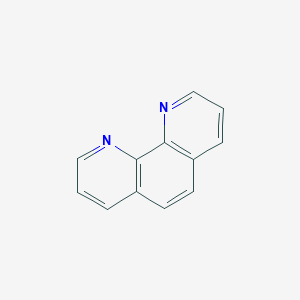
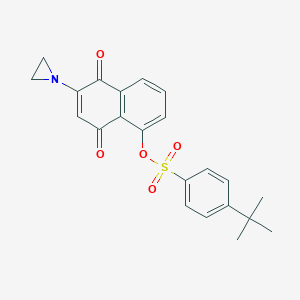
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)
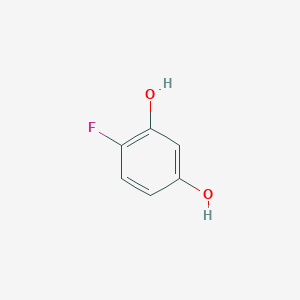
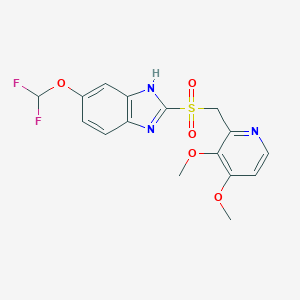
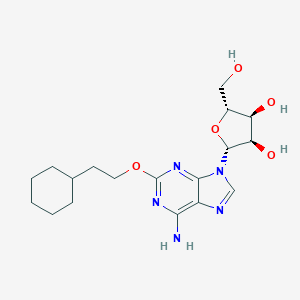
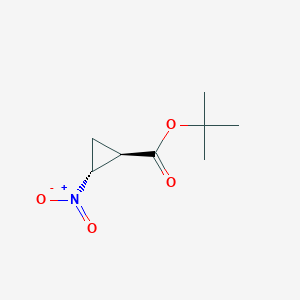
![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)
